molecular formula C8H4Cl2O2 B104910 Phthaloyl dichloride CAS No. 88-95-9

Phthaloyl dichloride

Cat. No. B104910
CAS RN: 88-95-9
M. Wt: 203.02 g/mol
InChI Key: FYXKZNLBZKRYSS-UHFFFAOYSA-N
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Description

Phthaloyl dichloride is a chemical compound related to phthalates, which are diesters of 1,2-benzenedicarboxylic acid (phthalic acid). Phthalates are widely used in industry for various applications, such as plasticizers in consumer products, and in personal-care products as solvents and plasticizers for cellulose acetate . Phthaloyl dichloride itself is a derivative of phthalic acid and is used in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of phthaloyl dichloride-related compounds can involve various methods. For instance, the synthesis of novel liquid crystalline crown ether-substituted phthalocyanines has been described, which are used in the development of molecular wires and ionoelectronics . Additionally, phthalocyanato tin(IV) dichloride has been synthesized and is recognized as a high-performance n-type organic semiconductor . The synthesis of more reactive derivatives, such as 4,5-dichlorophthaloyl peroxide, has been achieved through computational prediction and experimental validation, expanding the scope of reactions involving arene oxidation .

Molecular Structure Analysis

The molecular structure of phthaloyl dichloride and its derivatives has been characterized using various techniques. For example, X-ray measurements have been used to determine the structures of the crystalline phase and the mesophase of a metal-free phthalocyanine derivative . The structural characterization of oligomers formed in the reaction between phthaloyl dichloride and catechols has been performed using techniques such as NMR, mass spectrometry, and X-ray diffraction analysis .

Chemical Reactions Analysis

Phthaloyl dichloride participates in a variety of chemical reactions. Electrochemical reduction studies have shown that phthaloyl dichloride can undergo electrolytic cleavage of C-Cl bonds, leading to various products depending on the electrolysis conditions . The compound has also been used in the synthesis of oligosaccharides, where the dichlorophthaloyl group serves as an amino protecting group . Furthermore, the reactivity of phthaloyl dichloride derivatives in glycosylation reactions has been explored, with the 4,5-dichlorophthaloyl group being a valuable amino-protecting group in carbohydrate chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthaloyl dichloride derivatives are diverse and depend on the specific compound. For instance, novel tetra(4-benzoyl)phenoxyphthalocyanine derivatives exhibit high solubility in common organic solvents and show distinct redox processes involving one-electron transfer . The electrochemical properties of these derivatives have been studied using cyclic voltammetry. The stability of the dichlorophthaloyl group under various conditions has been demonstrated, and its removal can be performed under mild conditions .

Scientific Research Applications

  • Exposure Assessment in Epidemiology Studies : Phthalates, including compounds like phthaloyl dichloride, are commonly used in consumer and personal care products. Understanding exposure trends, temporal reliability of urinary metabolite measurements, and representing long-term exposure are crucial in designing and interpreting epidemiological studies. Research suggests that urinary metabolite concentrations could serve as a valuable approach for estimating phthalate exposure in such studies, although careful consideration of the strengths and limitations of this approach is required when interpreting results (Johns, Cooper, Galizia, & Meeker, 2015).

  • Environmental Contamination and Toxicity : Phthalates are priority pollutants in many countries due to their extensive use in industry as plasticizers and additives. Understanding their physico-chemical degradation, biodegradation under various conditions, and the associated subchronic and chronic effects is crucial. This knowledge is essential for assessing human exposure risks, especially considering the low acute toxicity but potential for significant subchronic and chronic effects of these compounds (Wams, 1987).

  • Reproductive and Developmental Effects : Phthalates, as a class, have shown potential reproductive and developmental effects. Studies indicate associations between phthalate exposure and alterations in physical development, externalizing, internalizing, and autistic-like child behavior. The specific effects and the compounds responsible for these effects, however, can vary, highlighting the need for more research in this area to understand the implications fully (Braun, Sathyanarayana, & Hauser, 2013).

  • Neurodevelopmental Outcomes : The exposure to phthalates like DEHP has been associated with neurodevelopmental disturbances in children. There's a need for more research to quantify the risk and understand the potential health hazard of phthalates to promote healthier neurodevelopment in children (Lee, Kim, Lim, Lee, & Hong, 2018).

  • Health Risks and Biomonitoring : Phthalates, including phthaloyl dichloride, pose potential health risks due to their widespread human exposure. Biomonitoring studies have shown that children exhibit higher exposure risks to several phthalate metabolites than adults. Future studies should involve frequent biomonitoring to accurately estimate human exposure to phthalates, contributing to health risk assessments and the formulation of regulations and restrictions by governments (Huang, Qi, Ma, Li, Long, & Yu, 2021).

Safety And Hazards

Phthaloyl dichloride is harmful in contact with skin and causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes .

Future Directions

Phthaloyl dichloride is a strategically important compound used in the synthesis of aramid fibers employed in the production of dual-purpose functional and construction materials . It is also used in the production of polymers and purification membranes for removing carbon dioxide from methane and nitrogen . The future directions of Phthaloyl dichloride could involve its use in the synthesis of new biologically potent heterocycles .

properties

IUPAC Name

benzene-1,2-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXKZNLBZKRYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8038691
Record name 1,2-Benzenedicarbonyl dichloride
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Molecular Weight

203.02 g/mol
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Physical Description

Colorless oily liquid; mp = 15-16 deg C; [Merck Index] Colorless or yellow liquid; mp = 6-12 deg C; [Alfa Aesar MSDS]
Record name Phthaloyl chloride
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Product Name

Phthaloyl dichloride

CAS RN

88-95-9
Record name Phthaloyl chloride
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Record name Phthaloyl chloride
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Record name Phthaloyl dichloride
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Record name 1,2-Benzenedicarbonyl dichloride
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Record name Phthaloyl dichloride
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Record name PHTHALOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
860
Citations
R Bala, P Kumari, S Sood, V Kumar… - Journal of …, 2018 - Wiley Online Library
… –k derived from their corresponding methyl ketones to 4‐formylpyrazoles 4a–k was carried out at 60C in dioxane, using the Vilsmeier–Haack reagent isolated from phthaloyl dichloride …
Number of citations: 31 onlinelibrary.wiley.com
E Scamporrino, D Vitalini - Macromolecules, 1995 - ACS Publications
… Polymers I—III were synthesized by the solution method starting from phthaloyl dichloride and catechol, 4-methylcatechol, or dithiocatechol (in stoichiometric amounts) in …
Number of citations: 9 pubs.acs.org
GA Urove, DG Peters - Journal of Electroanalytical Chemistry, 1993 - Elsevier
… reductions of phthaloyl dichloride lead to the formation of o-phthalaldehyde [9,10], we have not recovered any of the aldehyde from the electrochemical reduction of phthaloyl dichloride; …
Number of citations: 15 www.sciencedirect.com
H Jiang, T Chen, J Xu - Macromolecules, 1997 - ACS Publications
… phthaloyl dichloride was employed instead of iso or terephthaloyl dichloride for two considerations: (1) o-phthaloyl dichloride … achieved; (2) o-phthaloyl dichloride will provide a …
Number of citations: 27 pubs.acs.org
AL Johnson - The Journal of Organic Chemistry, 1976 - ACS Publications
… from the condensation of equimolar amounts of 0phthaloyl dichloride (1) and an imidazole (… CH3CN containing 2 molar equiv of equimolar amounts of o-phthaloyl dichloride (1) and im- …
Number of citations: 21 pubs.acs.org
IJA Mertens, R Wegh, LW Jenneskens… - Journal of the …, 1998 - pubs.rsc.org
… extent is cyclic oligomer formation during condensation polymerization of bis(9-hydroxy-1,4,7-trioxanonyl) substituted aromatics 1a–d with the bis-acid chlorides terephthaloyl dichloride …
Number of citations: 5 pubs.rsc.org
U Albrecht, P Langer - Synthesis, 2006 - thieme-connect.com
… ,3-bis-silyl enol ether 5a (1.5 equiv) with phthaloyl dichloride (4) afforded 3h (36% yield) rather … be explained by isomerization of phthaloyl dichloride into iso-phthaloyl dichloride (iso -4) …
Number of citations: 12 www.thieme-connect.com
FH Mohamed, A Shalaby, A Abdelazem… - Egyptian Journal of …, 2020 - journals.ekb.eg
… The present work aimed to synthesize some novel cyclic pentapeptides based on phthaloyl dichloride (1, 2-benzenedicarbonyl chloride). Synthesized compounds were characterized …
Number of citations: 22 journals.ekb.eg
G Qing‐Zhong, W Hong‐Hua… - Chinese Journal of …, 2003 - Wiley Online Library
A cyclic aryl thioester dimer was prepared by the reaction of o‐phthaloyl dichloride and bis(4‐mercaptophenyl) sulfide in good yield under pseudo‐high dilution conditions via interfacial …
Number of citations: 2 onlinelibrary.wiley.com
S Mkrtchyan, Z Chilingaryan, G Ghazaryan, R Dede… - …, 2011 - thieme-connect.com
… [¹4] Recently, we have reported the synthesis of 3-(2,4-dioxobut-1-ylidene)-3H-isobenzofuran-1-ones based on the reaction of 1,3-bis(silyloxy)buta-1,3-dienes with phthaloyl dichloride. [6] Herein …
Number of citations: 1 www.thieme-connect.com

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